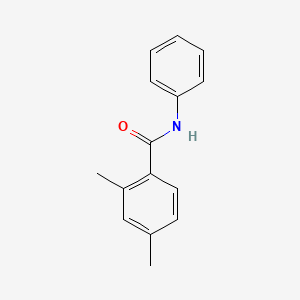

2,4-dimethyl-N-phenylbenzamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMUMJCNWMIVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306735 | |

| Record name | 2,4-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-83-6 | |

| Record name | 2,4-Dimethyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5180-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl N Phenylbenzamide

Strategies for the Direct Synthesis of 2,4-Dimethyl-N-Phenylbenzamide

The formation of the amide bond between a derivative of 2,4-dimethylbenzoic acid and aniline (B41778) can be achieved through various synthetic pathways, ranging from classical condensation reactions to advanced, atom-economical catalytic protocols.

Traditional methods for amide synthesis are well-established and widely used, though they often suffer from poor atom economy due to the use of stoichiometric activating agents. rsc.orgcatalyticamidation.info

The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is a robust and fundamental method for preparing amides. In this approach, 2,4-dimethylbenzoyl chloride is reacted directly with aniline. youtube.comyoutube.com The reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The process involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 2,4-dimethylbenzoyl chloride. youtube.com This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final amide product. Common bases include pyridine (B92270) or aqueous sodium hydroxide. While effective, this method generates stoichiometric salt waste and requires the pre-synthesis of the acyl chloride from the corresponding carboxylic acid, often using hazardous reagents like thionyl chloride or oxalyl chloride. catalyticamidation.info

Interactive Table 1: Acyl Chloride/Aniline Condensation Parameters

| Parameter | Description | Example |

|---|---|---|

| Acid Derivative | The activated form of the carboxylic acid. | 2,4-Dimethylbenzoyl chloride nih.gov |

| Amine | The nucleophilic component. | Aniline |

| Base | Neutralizes the HCl byproduct. | Pyridine, Triethylamine (B128534), NaOH |

| Solvent | The reaction medium. | Dichloromethane, Diethyl ether, Toluene, Water (biphasic) |

| Byproduct | Stoichiometric waste generated. | Amine hydrochloride salt (e.g., Pyridinium chloride) |

Conventional Amide Bond Formation Routes

Carbodiimide-Mediated Couplings

Carbodiimide-mediated coupling reactions represent another classical strategy for amide bond formation, directly using a carboxylic acid and an amine. This avoids the need to pre-form a reactive acyl chloride. rsc.org For the synthesis of 2,4-dimethyl-N-phenylbenzamide, 2,4-dimethylbenzoic acid is reacted with aniline in the presence of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline. However, this intermediate can also rearrange to a stable N-acylurea, which is a common byproduct that can complicate purification. To mitigate this side reaction and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included. These additives react with the O-acylisourea to form an activated ester, which is more stable against rearrangement but still highly reactive towards the amine. The primary drawback of this method is the generation of a stoichiometric amount of urea (B33335) byproduct (e.g., dicyclohexylurea), which can be difficult to remove. rsc.org

Interactive Table 2: Reagents in Carbodiimide-Mediated Coupling

| Reagent Type | Example(s) | Role in Reaction |

|---|---|---|

| Carboxylic Acid | 2,4-Dimethylbenzoic acid | Acyl source |

| Amine | Aniline | Nucleophile |

| Coupling Agent | EDC, DCC researchgate.net | Activates the carboxylic acid by forming an O-acylisourea intermediate. |

| Additive | HOBt, HOAt nih.gov | Suppresses side reactions and racemization by forming a more stable active ester. |

| Solvent | DMF, Dichloromethane | Provides a medium for the reaction. |

Novel and Atom-Economical Synthetic Protocols

Modern synthetic chemistry emphasizes the development of methods that are both efficient and environmentally benign, maximizing the incorporation of starting materials into the final product, a concept known as atom economy. chemistryviews.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and complexity-generating power. acs.orgfrontiersin.org While classic MCRs like the Ugi and Passerini reactions produce α-amino amides or α-acyloxy amides respectively, other variations can be adapted for N-aryl amide synthesis. wikipedia.orgwikipedia.org

One such strategy is the copper-catalyzed ipso-amidation of arylboronic acids with nitriles. sci-hub.se In a potential synthesis of 2,4-dimethyl-N-phenylbenzamide, phenylboronic acid could be reacted with 2,4-dimethylbenzonitrile. This transformation can be catalyzed by copper(II) species in the presence of a base, with the reaction often being tolerant of air. sci-hub.se This approach combines elements of Chan-Lam coupling and nitrile hydrolysis in a single pot, offering a direct route to the target amide from readily available starting materials. sci-hub.se The advantage lies in its operational simplicity and avoidance of pre-activated carboxylic acid derivatives. sci-hub.se

Interactive Table 3: Components for a Potential Copper-Catalyzed Multicomponent Synthesis

| Component | Example | Function |

|---|---|---|

| Aryl Source | Phenylboronic acid | Provides the N-phenyl group. |

| Acyl Source | 2,4-Dimethylbenzonitrile | Provides the 2,4-dimethylbenzoyl group. |

| Catalyst | Copper(II) acetate (B1210297) sci-hub.se | Facilitates the C-N bond formation. |

| Base | Potassium tert-butoxide sci-hub.se | Promotes the reaction. |

| Solvent | 1,4-Dioxane sci-hub.se | Reaction medium. |

Catalytic Approaches (e.g., Palladium-mediated, Ruthenium-catalyzed)

Direct catalytic amidation, where the amide bond is formed with the only byproduct being water or hydrogen gas, represents a significant goal in green chemistry. nih.govcatalyticamidation.info Transition metal catalysts, particularly those based on palladium and ruthenium, have been instrumental in developing such processes.

Palladium-mediated Approaches: Palladium catalysis is a powerful tool for forming C-N bonds. One prominent method is the transamidation of existing amides. For example, a pre-formed and N-activated amide, such as an N-Boc or N-Ts derivative of 2,4-dimethylbenzamide, can undergo palladium-catalyzed cross-coupling with an aryl halide like bromobenzene (B47551) or, more commonly, with an amine. nsf.gov Modern systems using palladium N-heterocyclic carbene (NHC) precatalysts are highly effective for these transformations, allowing for the coupling of even non-nucleophilic amines under relatively mild conditions. nsf.gov Another advanced strategy involves the palladium-catalyzed annulation of benzynes with N-substituted-N-(2-halophenyl)formamides, although this leads to more complex fused systems like phenanthridinones rather than the direct target compound. rsc.org

Ruthenium-catalyzed Approaches: Ruthenium catalysts have shown remarkable activity in forging amide bonds through novel, atom-economical pathways. chemistryviews.org One such method is the acceptorless dehydrogenative coupling (ADC) or borrowing hydrogen methodology. A ruthenium pincer complex can catalyze the reaction between an alcohol and an amine to form an amide with the liberation of hydrogen gas as the sole byproduct. nih.gov In a potential synthesis for the target compound, 2,4-dimethylbenzyl alcohol could be reacted with aniline using a ruthenium catalyst. Another highly atom-economical route involves the ruthenium-catalyzed redox-neutral synthesis from an alcohol and a nitrile. chemistryviews.org This single-step transformation forms the amide C-N bond between the nitrogen of the nitrile and the α-carbon of the alcohol with 100% atom economy. chemistryviews.org Ruthenium-catalyzed C-H activation is another frontier, where a C-H bond on the aromatic ring is directly functionalized, though selectivity can be a challenge. nih.govresearchgate.net

Interactive Table 4: Overview of Catalytic Synthesis Strategies

| Catalytic System | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Palladium-NHC | N-Boc-2,4-dimethylbenzamide | Aniline | Transamidation; good for coupling challenging amines. nsf.gov |

| Ruthenium-Pincer | 2,4-Dimethylbenzyl alcohol | Aniline | Dehydrogenative coupling; H₂ is the only byproduct. nih.gov |

| Ruthenium-NHC | 2,4-Dimethylbenzyl alcohol | Benzonitrile | Redox-neutral; 100% atom economy. chemistryviews.org |

Optimization of Reaction Parameters and Yield Enhancement

The efficient synthesis of 2,4-dimethyl-N-phenylbenzamide, typically formed through the condensation of 2,4-dimethylbenzoic acid or its activated derivatives with aniline, is highly dependent on the careful optimization of reaction parameters. These parameters critically influence the reaction rate, yield, and purity of the final product.

The choice of solvent and the reaction temperature are pivotal in the synthesis of N-phenylbenzamide derivatives. Solvents not only dissolve the reactants but can also influence the reactivity of the starting materials and the stability of intermediates. For the acylation of aniline with 2,4-dimethylbenzoyl chloride, a variety of solvents can be considered, with their polarity and boiling point playing crucial roles.

Initially, reactions may be attempted at room temperature in solvents like ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.gov However, to achieve higher yields and shorter reaction times, elevated temperatures are often necessary. Refluxing the reaction mixture is a common strategy. nih.gov For instance, a study on the synthesis of imidazole-based N-phenylbenzamide derivatives demonstrated that the reaction of phthalic anhydride (B1165640) with substituted anilines and 2,3-diaminomaleonitrile in ethanol required refluxing for 2–3 hours to achieve a high yield of 80–85%. nih.gov

The optimization process often involves screening a range of solvents and temperatures to find the ideal balance. The following table illustrates a hypothetical optimization study for the synthesis of 2,4-dimethyl-N-phenylbenzamide.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | Room Temperature | 24 | 45 |

| 2 | Toluene | 80 | 12 | 75 |

| 3 | Toluene | Reflux (111) | 6 | 92 |

| 4 | Dimethylformamide (DMF) | 80 | 8 | 88 |

| 5 | Dimethylformamide (DMF) | 120 | 4 | 95 |

This table is illustrative and compiled based on general synthetic principles for N-phenylbenzamide formation.

The synthesis of amides from carboxylic acids and amines often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. When starting from 2,4-dimethylbenzoic acid and aniline directly, coupling agents are essential to facilitate the reaction. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Alternatively, the reaction can be performed by first converting 2,4-dimethylbenzoic acid to 2,4-dimethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent reaction with aniline is often carried out in the presence of a base to neutralize the HCl generated. The choice of base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and its stoichiometry can significantly impact the reaction's efficiency. nih.gov

In some synthetic protocols, particularly for more complex N-phenylbenzamide derivatives, the use of a catalyst may be explored. For instance, in a one-pot, three-component reaction to synthesize imidazole-based N-phenylbenzamide derivatives, hydrochloric acid (HCl) was used as a catalyst. nih.gov

The screening of different catalysts and additives is a crucial step in optimizing the synthesis. The following table provides an example of a catalyst and additive screening for the coupling of 2,4-dimethylbenzoic acid and aniline.

| Entry | Coupling Agent | Additive | Base | Solvent | Yield (%) |

| 1 | EDC | HOBt | - | DMF | 85 |

| 2 | DCC | - | - | CH₂Cl₂ | 78 |

| 3 | (COCl)₂ (for acyl chloride formation) | - | Et₃N | Toluene | 94 |

| 4 | SOCl₂ (for acyl chloride formation) | - | Pyridine | CH₂Cl₂ | 90 |

This table is illustrative and based on common synthetic methods for amide bond formation.

Derivatization and Structural Modifications of the 2,4-Dimethyl-N-Phenylbenzamide Scaffold

The 2,4-dimethyl-N-phenylbenzamide scaffold serves as a versatile template for the development of new chemical entities with tailored properties. Derivatization and structural modifications are key strategies to explore the chemical space around this core structure.

The introduction of various substituents onto both the N-phenyl ring and the 2,4-dimethylbenzoyl ring can dramatically alter the physicochemical and biological properties of the parent molecule. On the N-phenyl ring, substituents can be introduced by starting with appropriately substituted anilines. For example, using chloroanilines, nitroanilines, or anisidines in the initial amide bond formation would yield the corresponding substituted N-phenylbenzamide derivatives.

On the benzoyl moiety, while the 2 and 4 positions are occupied by methyl groups, further functionalization can be envisioned at the remaining positions (3, 5, and 6) through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. A more common approach is to start with a benzoic acid derivative that already contains the desired substituents.

Regioselective functionalization, the controlled introduction of a functional group at a specific position, presents a significant synthetic challenge, especially on a pre-existing 2,4-dimethyl-N-phenylbenzamide scaffold. nih.gov The directing effects of the amide linkage and the two methyl groups on the benzoyl ring, as well as the amide group on the phenyl ring, will influence the position of any subsequent substitution.

For instance, electrophilic substitution on the benzoyl ring would likely be directed to the positions ortho and para to the activating methyl groups, but the deactivating effect of the carbonyl group must also be considered. On the N-phenyl ring, the amide group is an ortho-, para-director. Achieving high regioselectivity in such reactions can be difficult and may require the use of directing groups or specific catalysts. The challenges in achieving regioselectivity often necessitate multi-step synthetic routes involving protecting groups to ensure the desired isomer is obtained. nih.gov

The synthesis of a library of analogs of 2,4-dimethyl-N-phenylbenzamide is a cornerstone of structure-activity relationship (SAR) studies, particularly in drug discovery. nih.govnih.gov These studies aim to understand how specific structural modifications impact a molecule's biological activity.

For SAR studies, a systematic approach to analog synthesis is often employed. This can involve:

Varying substituents on the N-phenyl ring: A series of analogs can be created by introducing electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring.

Modifying the methyl groups on the benzoyl ring: The methyl groups could be replaced with other alkyl groups, halogens, or alkoxy groups to probe the effect of steric and electronic properties at these positions.

Altering the amide linker: The amide bond itself can be modified, for example, by N-alkylation or by replacing it with a bioisostere such as a thioamide or a reversed amide.

Advanced Spectroscopic and Crystallographic Elucidation of 2,4 Dimethyl N Phenylbenzamide Structure

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

The FT-IR spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key vibrational frequencies for 2,4-dimethyl-N-phenylbenzamide include:

N-H Stretch: A prominent band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond. nih.gov

C=O Stretch (Amide I): A strong absorption typically found between 1630 and 1680 cm⁻¹, corresponding to the carbonyl group of the amide. nih.gov

N-H Bend (Amide II): An absorption in the range of 1510-1570 cm⁻¹, which arises from a combination of N-H bending and C-N stretching.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed below 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the benzene (B151609) rings.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C and C-H bonds of the methyl groups. fdmspectra.com

Table 2: Characteristic Vibrational Frequencies for 2,4-Dimethyl-N-Phenylbenzamide

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium to Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium to Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of 2,4-dimethyl-N-phenylbenzamide and for studying its fragmentation behavior under ionization. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. The expected monoisotopic mass of 2,4-dimethyl-N-phenylbenzamide (C₁₅H₁₅NO) can be calculated and compared to the experimental value to confirm the molecular formula.

Upon ionization, the molecule can undergo fragmentation, and the resulting fragment ions provide valuable structural information. mdpi.comchemrxiv.org The fragmentation pattern is often predictable and can be used to piece together the structure of the molecule. researchgate.net Common fragmentation pathways for benzanilides include cleavage of the amide bond, leading to the formation of benzoyl and anilide-type cations. For 2,4-dimethyl-N-phenylbenzamide, characteristic fragments would be expected from the loss of the phenyl group, the 2,4-dimethylphenyl group, and the cleavage of the amide C-N bond.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for 2,4-dimethyl-N-phenylbenzamide in the solid state. nih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. researchgate.net

The crystal structure reveals the conformation of the molecule in the solid state, including the relative orientation of the phenyl and 2,4-dimethylphenyl rings. nih.govnih.gov The dihedral angle between the two aromatic rings is a key conformational parameter. nih.gov Furthermore, the planarity of the amide group can be assessed.

Conformational Analysis and Torsional Angles

The conformation of 2,4-dimethyl-N-phenylbenzamide is largely defined by the torsional angles between the phenyl rings and the amide plane. In the absence of a specific crystal structure for this compound, data from analogous structures, such as N-(2,4-Dimethylphenyl)-2-methylbenzamide, offer valuable information. In this related molecule, the N-H and C=O bonds of the amide group adopt an anti conformation. nih.gov The planarity of the amide group is a common feature in such compounds.

A critical aspect of the conformation is the dihedral angle between the two aromatic rings. In N-(2,4-Dimethylphenyl)-2-methylbenzamide, the anilino and benzoyl rings are nearly coplanar, with a small dihedral angle of 4.9 (3)°. nih.gov However, in other benzanilides like 4-methoxy-N-phenylbenzamide, the dihedral angle between the benzene rings is significantly larger at 65.18 (4)°. nih.gov This variation highlights that the rotational freedom around the N-C(phenyl) and C(O)-C(phenyl) bonds is sensitive to the substitution pattern on the rings. For 2,4-dimethyl-N-phenylbenzamide, it is expected that the two methyl groups on the benzoyl ring would introduce steric hindrance, likely resulting in a non-coplanar arrangement of the rings.

The amide group itself is twisted with respect to the planes of the aromatic rings. In N-(2,4-Dimethylphenyl)-2-methylbenzamide, the amide plane forms angles of 61.3 (3)° with the anilino ring and 58.3 (3)° with the benzoyl ring. nih.gov A similar twist is observed in 4-methoxy-N-phenylbenzamide, where the dihedral angles are 34.70 (8)° and 30.62 (8)° with the phenyl and 4-methoxybenzene rings, respectively. nih.gov Theoretical and experimental studies on substituted benzamides confirm that the CO/phenyl torsional angle is influenced by substituents, with calculated values often varying from those observed in the solid state. nih.gov

Table 1: Comparative Torsional and Dihedral Angles in Related Benzamides

| Compound | Dihedral Angle Between Rings (°) | Amide Plane to Anilino Ring Angle (°) | Amide Plane to Benzoyl Ring Angle (°) | Reference |

| N-(2,4-Dimethylphenyl)-2-methylbenzamide | 4.9 (3) | 61.3 (3) | 58.3 (3) | nih.gov |

| 4-Methoxy-N-phenylbenzamide | 65.18 (4) | 34.70 (8) | 30.62 (8) | nih.gov |

This table presents data from structurally similar compounds to infer the conformational properties of 2,4-dimethyl-N-phenylbenzamide.

Hydrogen Bonding Networks and Crystal Packing

In the solid state, the crystal packing of 2,4-dimethyl-N-phenylbenzamide would be significantly influenced by hydrogen bonding. The amide group (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically leads to the formation of intermolecular N-H···O hydrogen bonds.

In the crystal structure of N-(2,4-Dimethylphenyl)-2-methylbenzamide, molecules are linked by these N-H···O hydrogen bonds, forming chains that propagate along a specific crystallographic axis. nih.gov Similarly, in 4-methoxy-N-phenylbenzamide, intermolecular N-H···O hydrogen bonds generate chains of molecules. nih.gov The geometry of these hydrogen bonds is a key factor in the stability of the crystal lattice. For instance, in N-(2,4-Dimethylphenyl)-2-methylbenzamide, the N-H···O bond has a length of 2.880 (4) Å. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of 2,4-dimethyl-N-phenylbenzamide is expected to exhibit absorption bands corresponding to electronic transitions within the molecule's chromophore. The primary chromophore consists of the two aromatic rings and the connecting amide group. The electronic transitions are typically of the π → π* and n → π* types. wikipedia.orglibretexts.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are generally high-intensity absorptions. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen of the amide group) to an antibonding π* orbital, are typically of lower intensity. libretexts.orgshivajicollege.ac.in

In related benzanilides, these transitions are well-documented. For example, the UV absorption spectrum of 2'-chloro-4-R-benzanilides in acetonitrile (B52724) shows maximal absorptions (λmax) in the range of 235-267 nm, which are attributed to π → π* transitions. researchgate.net The exact position and intensity of these bands in 2,4-dimethyl-N-phenylbenzamide will be influenced by the two methyl substituents. These alkyl groups are auxochromes and can cause a slight red shift (bathochromic shift) in the absorption maxima.

The degree of conjugation between the two aromatic rings, mediated by the amide bridge, also significantly affects the electronic spectrum. If the molecule is planar, conjugation is maximized, leading to longer wavelength absorptions. However, as established in the conformational analysis, steric hindrance from the methyl groups likely forces the rings out of planarity, which would disrupt conjugation and potentially lead to a blue shift (hypsochromic shift) compared to a hypothetical planar analogue. The solvent environment can also induce shifts in the absorption bands. wikipedia.org

Table 2: Typical Electronic Transitions in Benzamide-Related Chromophores

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Description | Reference |

| π → π | 200 - 280 | High | Excitation from a bonding π orbital to an antibonding π orbital within the aromatic rings and carbonyl group. | wikipedia.orgresearchgate.net |

| n → π | > 280 | Low | Excitation of a non-bonding electron from the amide oxygen or nitrogen to an antibonding π orbital. | libretexts.orgshivajicollege.ac.in |

This table outlines the general characteristics of electronic transitions expected for the chromophore present in 2,4-dimethyl-N-phenylbenzamide.

Computational and Theoretical Chemistry Investigations of 2,4 Dimethyl N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,4-dimethyl-N-phenylbenzamide. These calculations provide a detailed picture of the molecule's electronic distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govnih.gov By applying DFT, the optimized geometry of 2,4-dimethyl-N-phenylbenzamide can be determined, representing its most stable three-dimensional conformation. These calculations also yield important energetic properties of the molecule.

DFT calculations, often performed using basis sets like 6-311++G(d,p), provide the total energy, bond lengths, and bond angles of the optimized structure. nih.govresearchgate.net For instance, studies on similar benzamide (B126) derivatives have demonstrated that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.net The total energy value obtained from these calculations is a key indicator of the molecule's stability.

Table 1: Calculated Energetic and Structural Parameters for 2,4-Dimethyl-N-Phenylbenzamide (Illustrative)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -785.123456 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.24 |

| N-C (amide) Bond Length (Å) | 1.36 |

Note: The values in this table are illustrative and would be derived from specific DFT calculations for 2,4-dimethyl-N-phenylbenzamide.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. dergipark.org.tr

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors for 2,4-Dimethyl-N-Phenylbenzamide (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.23 |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

Note: The values in this table are illustrative and would be derived from specific FMO calculations for 2,4-dimethyl-N-phenylbenzamide.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnumberanalytics.com The MEP surface is colored to represent different electrostatic potential values. youtube.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govyoutube.com

For 2,4-dimethyl-N-phenylbenzamide, the MEP map would likely show a region of high electron density around the carbonyl oxygen atom, making it a likely site for interactions with electrophiles or hydrogen bond donors. The distribution of charge across the aromatic rings and the methyl groups would also be visualized, providing a comprehensive picture of the molecule's electrostatic landscape. researchgate.net This information is critical for understanding intermolecular interactions. numberanalytics.com

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction (Non-Clinical Context)

Molecular docking and molecular dynamics simulations are computational techniques used to predict how a small molecule, such as 2,4-dimethyl-N-phenylbenzamide, might interact with a larger molecule, typically a protein or enzyme. scirp.orgmdpi.com These methods are instrumental in the early stages of drug discovery and for understanding molecular recognition processes in a non-clinical context.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. ubaya.ac.id This allows for the identification of the most likely binding mode.

For 2,4-dimethyl-N-phenylbenzamide, docking studies could be performed against a variety of receptors or enzymes to predict its potential biological targets. For example, benzamide derivatives have been studied for their interactions with enzymes like protein kinases. scirp.org The results of such studies would provide insights into how the molecule fits into the active site and which residues it is likely to interact with. mdpi.com

Table 3: Predicted Binding Affinity of 2,4-Dimethyl-N-Phenylbenzamide with a Hypothetical Receptor (Illustrative)

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase A | -8.5 | LEU83, VAL91, ALA148, LYS67 |

Note: The values in this table are illustrative and would be derived from specific molecular docking simulations.

Once a binding mode is predicted, a detailed analysis of the interactions between the ligand and the protein can be performed. nih.gov These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In 2,4-dimethyl-N-phenylbenzamide, the carbonyl oxygen and the amide hydrogen are potential sites for hydrogen bonding.

Hydrophobic Interactions: These are non-covalent interactions between nonpolar groups. The phenyl and dimethylphenyl groups of the molecule are likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a protein.

π-π Stacking: The aromatic rings of 2,4-dimethyl-N-phenylbenzamide can interact with the aromatic rings of amino acid residues such as phenylalanine, tyrosine, and tryptophan through π-π stacking.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Molecular dynamics simulations can further be used to study the stability of the predicted binding pose over time and to observe the dynamic nature of the ligand-protein interactions. scirp.org

Conformational Stability and Dynamic Behavior of Compound-Target Complexes

While specific studies detailing the conformational stability and dynamic behavior of a 2,4-dimethyl-N-phenylbenzamide-target complex are not extensively documented in publicly available literature, the principles can be inferred from studies on related N-phenylbenzamide derivatives and general molecular dynamics (MD) simulations. nih.govnih.govmdpi.com

MD simulations are a powerful tool to investigate the stability of a ligand-protein complex over time. nih.govmdpi.com For a hypothetical complex of 2,4-dimethyl-N-phenylbenzamide with a biological target, such as a protein kinase, an MD simulation would track the atomic coordinates of the system, providing a trajectory of its dynamic behavior. Key metrics derived from these simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), help in assessing the stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govigi-global.comarchivepp.com

Development of Predictive Models for Biological Activity

For a series of N-phenylbenzamide analogs, a QSAR model would be developed using a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values). igi-global.comresearchgate.net The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, and electronic.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a model that correlates a subset of these descriptors with the observed activity. igi-global.com The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. researchgate.net Key statistical parameters for a robust QSAR model are a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q² or r²cv), and a high predictive squared correlation coefficient (r²pred) for an external test set. researchgate.net For instance, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives reported a model with an r² of 0.84 and an r²pred of 0.88, indicating good predictive ability. igi-global.comresearchgate.net

The following table illustrates typical statistical parameters used to validate a QSAR model, based on a study of N-phenylbenzamide derivatives.

| Statistical Parameter | Description | Typical Value |

| r² | Coefficient of determination; indicates the goodness of fit of the model. | > 0.6 |

| q² (or r²cv) | Cross-validated correlation coefficient; indicates the internal predictability. | > 0.5 |

| r²pred | Predictive correlation coefficient for the test set; indicates external predictability. | > 0.5 |

| F-value | Fisher's test value; indicates the statistical significance of the model. | High |

This table is illustrative and based on general QSAR modeling principles.

Identification of Key Structural Features Influencing Activity

A validated QSAR model can elucidate the key structural, physicochemical, and electronic features of the N-phenylbenzamide scaffold that govern its biological activity. nih.gov For example, a study on the antimicrobial activity of N-phenylbenzamides revealed that for anti-Gram-positive activity, electrostatic interactions are dominant, as indicated by the involvement of the electrophilicity index in the QSAR model. nih.gov This suggests that an electropositive group on the phenyl ring and an electronegative group around the carbonyl oxygen are desirable for enhanced activity. nih.gov

Conversely, for anti-Gram-negative activity, the model indicated the importance of steric and hydrophobic interactions, with molar refractivity and logP being significant descriptors. nih.gov The study suggested that a hydrophobic group at the meta-position of the phenyl ring, a bulky group at the ortho-position, and a smaller group at the para-position would be beneficial. nih.gov These insights are derived from the interpretation of the QSAR equation and the analysis of contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery (Non-Clinical Context)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

A pharmacophore model for N-phenylbenzamide derivatives can be generated based on a set of active compounds. nih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity. mdpi.com For example, a study on N-aryl-benzimidazolone analogs as HSP90 inhibitors developed a pharmacophore model with one hydrogen bond acceptor, two donors, and two hydrophobic groups, which was then used to screen over 30,000 compounds. mdpi.com

The process of analog discovery for 2,4-dimethyl-N-phenylbenzamide would involve:

Pharmacophore Model Generation: Based on the structure of 2,4-dimethyl-N-phenylbenzamide and other active analogs.

Model Validation: Ensuring the model can distinguish between active and inactive compounds.

Virtual Screening: Searching databases for molecules that fit the pharmacophore model.

Docking and Scoring: The hits from virtual screening are often subjected to molecular docking studies to predict their binding mode and affinity to the target protein.

In Silico ADMET Prediction: The most promising candidates are evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com

This multi-step computational approach allows for the efficient identification of new potential lead compounds with desired biological activity profiles before committing to their chemical synthesis and in vitro testing.

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis of 2,4-dimethyl-N-phenylbenzamide involves identifying its stable three-dimensional arrangements (conformers) and determining their relative energies. libretexts.org The molecule's flexibility primarily arises from the rotation around the amide bond (C-N) and the bonds connecting the phenyl rings to the benzamide core.

The relative orientation of the two phenyl rings is a key conformational feature. X-ray crystallography studies of related compounds provide valuable insights. For instance, in 2,4-dimethyl-N-phenylbenzenesulfonamide, the two benzene (B151609) rings are tilted relative to each other by 67.5° and 72.9° in the two molecules present in the asymmetric unit. nih.gov This significant twist is likely due to steric hindrance from the ortho-methyl group. A similar non-planar conformation can be expected for 2,4-dimethyl-N-phenylbenzamide.

The energy landscape of the compound can be explored by systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation using quantum mechanics or molecular mechanics methods. libretexts.orgnih.gov This generates a potential energy surface, where the low-energy regions correspond to the most stable conformers. The global minimum on this surface represents the most stable conformation in the gas phase. nih.gov Solution-phase conformations can be investigated using continuum solvent models. nih.gov

The study of the conformational preferences is crucial as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution. Understanding the energy penalty required to adopt the bioactive conformation is important for rational drug design.

The following table summarizes key conformational parameters for a related compound, providing an estimation for 2,4-dimethyl-N-phenylbenzamide.

| Compound | Dihedral Angle between Phenyl Rings | Reference |

| 2,4-Dimethyl-N-phenylbenzenesulfonamide | 67.5° / 72.9° | nih.gov |

This data is for a structurally related sulfonamide and serves as an approximation.

Biological and Biomedical Research Applications Excluding Clinical Human Trials and Safety/adverse Effects

Antimicrobial Activity Studies (In Vitro Mechanistic Investigations)

N-phenylbenzamide derivatives have been identified as a promising class of compounds in the search for new antimicrobial agents, particularly in an era of increasing antibiotic and antifungal resistance. mdpi.comnih.gov Research has demonstrated their potential to inhibit the growth of a variety of pathogenic microbes, including bacteria, fungi, viruses, and parasites.

Derivatives of N-phenylbenzamide have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. mdpi.com In vitro studies using the zone of inhibition method have confirmed the ability of these compounds to hinder the growth of model bacterial strains. For instance, synthesized N-phenylbenzamides have been effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.comnih.gov

The mechanism of action for some derivatives is believed to involve the inhibition of key bacterial enzymes. For example, in silico docking studies have investigated the interaction of N-phenylbenzamides with aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa), an enzyme produced by both Gram-positive and Gram-negative bacteria that confers resistance to aminoglycoside antibiotics. mdpi.com The activity of some N-benzamide derivatives against E. coli and Bacillus subtilis has been quantified, with certain compounds showing significant zones of inhibition and low minimum inhibitory concentration (MIC) values. nanobioletters.com This suggests that these compounds can effectively penetrate the bacterial cell wall or fit well into the target receptor site. nanobioletters.com

Table 1: Antibacterial Activity of Selected N-Benzamide Derivatives

| Compound/Analog | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-phenylbenzamide derivatives (3a-e) | Staphylococcus aureus | Zone of Inhibition | >15 mm (sensitive) | nih.gov |

| N-phenylbenzamide derivatives (3a-e) | Escherichia coli | Zone of Inhibition | >14 mm (sensitive) | nih.gov |

| Compound 5a | Bacillus subtilis | Zone of Inhibition / MIC | 25 mm / 6.25 µg/mL | nanobioletters.com |

| Compound 5a | Escherichia coli | Zone of Inhibition / MIC | 31 mm / 3.12 µg/mL | nanobioletters.com |

| Compound 6b | Escherichia coli | Zone of Inhibition / MIC | 24 mm / 3.12 µg/mL | nanobioletters.com |

| Compound 6c | Bacillus subtilis | Zone of Inhibition / MIC | 24 mm / 6.25 µg/mL | nanobioletters.com |

The antifungal potential of N-phenylbenzamide derivatives has also been a subject of investigation. mdpi.comnanobioletters.com Studies have shown their efficacy against pathogenic fungi, including Candida albicans, a common cause of opportunistic infections. mdpi.comnih.gov The mechanism of action is thought to involve the inhibition of crucial fungal enzymes, such as aspartic proteinases (Saps), which are virulence factors that help the fungus to spread. nih.gov

Research into novel benzamide (B126) derivatives containing a triazole moiety has demonstrated significant antifungal activities against various phytopathogenic fungi. nih.gov For example, certain derivatives exhibited potent activity against Alternaria alternata and Alternaria solani, with some compounds showing broader antifungal spectrums and higher efficacy than commercial fungicides like myclobutanil. nih.gov Structure-activity relationship (SAR) analyses have indicated that the presence of halogen atoms like fluorine or chlorine on the benzene (B151609) ring can enhance antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Benzamide Derivatives

| Compound/Analog | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-phenylbenzamide derivatives (3a-e) | Candida albicans | Zone of Inhibition | Growth inhibition observed | mdpi.com |

| Compound 6h | Alternaria alternata | EC₅₀ | 1.77 µg/mL | nih.gov |

| Compound 6k | Various phytopathogenic fungi | EC₅₀ | 0.98 to 6.71 µg/mL | nih.gov |

| Compound 6e | Alternaria solani | EC₅₀ | 1.90 µg/mL | nih.gov |

| 3'-fluoro-2,4-dihydroxythiobenzanilide | Various moulds | MIC | 7.82 µg/mL | researchgate.net |

N-phenylbenzamide derivatives have emerged as a novel class of inhibitors for certain viruses, notably enteroviruses. nih.gov Research on their effect against Coxsackievirus A9 (CVA9) and Enterovirus 71 (EV 71) has provided insights into their mechanism of action. nih.govnih.gov Studies suggest that these compounds act as capsid binders. nih.gov They are believed to bind to a hydrophobic pocket within the viral capsid, which stabilizes the virion and prevents the conformational changes necessary for uncoating and releasing the viral genome into the host cell. nih.gov

For CVA9, the antiviral effect was most pronounced when the compounds were pre-incubated with the virus before infection, strongly indicating direct interaction with the virus particle. nih.gov Similarly, against EV 71, certain N-phenylbenzamide derivatives showed potent inhibitory activity at low micromolar concentrations. nih.govresearchgate.net The structure-activity relationship studies revealed that the N-phenylbenzamide moiety is crucial for the antiviral effect. nih.gov

Derivatives of N-phenylbenzamide have shown significant promise as antiparasitic agents, particularly against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov A key target for these compounds is the kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites. nih.gov Certain bis(2-aminoimidazoline) N-phenylbenzamide derivatives have been shown to be potent and selective minor groove binders of AT-rich DNA sequences found in kDNA. nih.gov This interaction is believed to displace essential proteins, leading to kDNA disruption and parasite death. nih.gov

Some N-phenylbenzamide analogs have demonstrated submicromolar inhibitory activity against T. brucei. nih.gov Furthermore, a phenotypic screen of a compound library identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of T. brucei. researchgate.net Chemical strategies to enhance the trypanocidal activity have included conjugating trypanocidal agents with lipophilic cations to improve mitochondrial targeting. nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro Mechanistic Investigations)

The potential of N-phenylbenzamide derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These investigations focus on the compounds' ability to inhibit cell growth and induce cell death, providing a basis for their further development as cancer therapeutics.

Numerous studies have evaluated the cytotoxic potential of N-phenylbenzamide derivatives against a panel of human cancer cell lines, with results often expressed as the half-maximal inhibitory concentration (IC₅₀). These assays are crucial for quantifying a compound's potency in inhibiting cell proliferation.

For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Certain derivatives with specific substitutions, such as fluorine or a para-methoxy group, exhibited significant cytotoxic activity, with IC₅₀ values in the low micromolar range. nih.gov Computational docking studies suggest these active derivatives have a high affinity for target proteins like ABL1 kinase. nih.gov

Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated potent cytotoxic activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. nih.gov Notably, some of these compounds were significantly more active than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov

Table 3: Cytotoxic Activity (IC₅₀) of Selected N-Phenylbenzamide Derivatives in Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 4f (imidazole-based) | A549 (Lung) | 7.5 | nih.gov |

| Derivative 4f (imidazole-based) | HeLa (Cervical) | 9.3 | nih.gov |

| Derivative 4f (imidazole-based) | MCF-7 (Breast) | 8.9 | nih.gov |

| Derivative 4e (imidazole-based) | A549 (Lung) | 8.9 | nih.gov |

| Derivative 4e (imidazole-based) | HeLa (Cervical) | 11.1 | nih.gov |

| Derivative 4e (imidazole-based) | MCF-7 (Breast) | 9.2 | nih.gov |

| Compound 5e (naphthoquinone-based) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| Compound 5l (naphthoquinone-based) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| Compound 5e (naphthoquinone-based) | HT-29 (Colon) | 0.5 | nih.gov |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast) | 19.7 | nih.gov |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | 25.2 | nih.gov |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Derivatives of the benzamide class have been shown to interfere with the normal progression of the cell cycle and to trigger apoptosis, or programmed cell death, in various cancer cell lines.

N-substituted benzamides can induce a G2/M phase cell cycle block, a crucial checkpoint before cell division. researchgate.net This arrest is often a prelude to apoptosis. The induction of apoptosis by benzamide compounds has been observed in multiple cell lines, including Chinese hamster V79 cells and human promyelocytic cancer cells (HL60). researchgate.netnih.gov The apoptotic mechanism initiated by these compounds can involve the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases, a family of proteases that execute the apoptotic process. researchgate.netnih.gov Specifically, the activation of caspase-3 and caspase-9 has been documented. researchgate.netnih.gov In some cellular models, overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by these benzamides. researchgate.net

Different derivatives can arrest the cell cycle at different phases. For instance, while some N-substituted benzamides cause a G2/M block researchgate.net, other related structures, like certain dinitrobenzenesulfonamide derivatives, can induce a G2/M arrest in K562 leukemia cells and a G0/G1 arrest in Jurkat leukemia cells. nih.govresearchgate.net

Table 1: Cell Cycle Arrest Induced by Benzamide-Related Derivatives in Cancer Cell Lines

| Cell Line | Compound Class | Affected Phase(s) | Citation(s) |

| 70Z/3 (Mouse pre-B cell) | N-substituted benzamide | G2/M | researchgate.net |

| HL60 (Human promyelocytic leukemia) | N-substituted benzamide | G2/M | researchgate.net |

| K562 (Human chronic myelogenous leukemia) | Dinitrobenzenesulfonamide | G2/M | nih.govresearchgate.net |

| Jurkat (Human T-cell leukemia) | Dinitrobenzenesulfonamide | G0/G1 | nih.govresearchgate.net |

| Pancreatic Cancer Cells (BxPC-3, MiaPaCa-2) | PNU-74654 (Wnt/β-catenin inhibitor) | G1 | mdpi.com |

| A549 (Lung carcinoma) | Benzimidazole (B57391) derivative | G1, G2 | mdpi.com |

Target Identification and Pathway Modulation in Cancer Biology (e.g., Kinase Inhibition, HDAC Inhibition)

The anticancer effects of N-phenylbenzamide and related structures are often linked to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases (HDACs).

Kinase Inhibition Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy. scirp.org The N-phenylbenzamide scaffold has been identified as a promising structural motif for the development of novel protein kinase inhibitors (PKIs). scirp.org Computational studies and in vitro assays have shown that derivatives can be designed to target the ATP binding pocket of various kinases. scirp.orgnih.gov

For example, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were synthesized and found to be potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell migration and invasion. nih.gov Similarly, 4-methylbenzamide (B193301) derivatives have been investigated as potential inhibitors of the Bcr-Abl1 kinase, which is associated with chronic myeloid leukemia. mdpi.com More recently, N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora Kinase A, an enzyme crucial for mitosis. nih.gov

Histone Deacetylase (HDAC) Inhibition HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression. Their inhibitors are a valuable class of anticancer agents. nih.gov The benzamide group is a key feature in many HDAC inhibitors, as it can effectively chelate the zinc ion located in the enzyme's active site, leading to a conformational change and inhibition of the enzyme. nih.gov Novel classes of HDAC inhibitors containing the N-(2-aminophenyl)-benzamide functionality have demonstrated potent, nanomolar inhibition of HDAC1 and HDAC2 and have shown antiproliferative activity against lung and brain cancer cell lines. nih.gov

Enzyme Inhibition and Receptor Binding Studies (Non-Human, Non-Clinical)

Beyond cancer-specific targets, research has explored the interaction of N-phenylbenzamide derivatives with a range of other enzymes and receptors in non-clinical settings.

Specific Enzyme Targets and Kinetic Characterization (e.g., Acetylcholinesterase, BACE1, Carbonic Anhydrase IX, Dihydrofolate Reductase, Succinate (B1194679) Dehydrogenase)

The inhibitory profile of N-phenylbenzamide derivatives has been characterized against several specific enzymes.

Acetylcholinesterase (AChE): A series of halogenated 2-hydroxy-N-phenylbenzamides were evaluated for their ability to inhibit AChE from electric eels. These compounds displayed moderate inhibition, with IC₅₀ values generally ranging from 33.1 to 85.8 µM. nih.govresearchgate.net The inhibition of both AChE and Butyrylcholinesterase (BuChE) was found to be of a mixed and pseudo-irreversible type for certain phosphorus-based esters of these benzamides. nih.govresearchgate.net

Carbonic Anhydrase IX (CA IX): CA IX is a tumor-associated enzyme. While direct inhibition by 2,4-dimethyl-N-phenylbenzamide is not documented, related structures combining sulfonamide and coumarin (B35378) moieties have been reported as potent and selective inhibitors of human CA IX and CA XII. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a target for certain antimicrobial and anticancer drugs. The inhibition of this enzyme is primarily associated with compound classes like 2,4-diamino-5-benzylpyrimidines and triazines. nih.govijpsonline.comnih.gov There is limited available research connecting N-phenylbenzamide structures directly to DHFR inhibition.

BACE1 and Succinate Dehydrogenase: In the reviewed literature, specific inhibition studies of 2,4-dimethyl-N-phenylbenzamide or its close analogs against BACE1 or succinate dehydrogenase were not found.

Table 2: In Vitro Enzyme Inhibition by N-Phenylbenzamide Derivatives

| Enzyme Target | Compound Class | Inhibition (IC₅₀) | Source Organism | Citation(s) |

| Acetylcholinesterase (AChE) | 2-Hydroxy-N-phenylbenzamides | 33.1 - 85.8 µM | Electric Eel | nih.govresearchgate.net |

| Butyrylcholinesterase (BuChE) | 2-Hydroxy-N-phenylbenzamides | 53.5 - 228.4 µM | Equine Serum | nih.govresearchgate.net |

| Focal Adhesion Kinase (FAK) | 2,4-Dianilinopyrimidine-benzamides | 0.047 µM (for compound 8a) | Human | nih.gov |

| Bcr-Abl1 Kinase | 4-Methylbenzamide-purines | >10 µM (for most compounds) | Human | mdpi.com |

| Aurora Kinase A | N-benzylbenzamides | 6.50 µM (for compound 6h) | Human | nih.gov |

| HDAC1 / HDAC2 | N-(2-Aminophenyl)-benzamides | Nanomolar range | Human | nih.gov |

Ligand-Receptor Interactions and Functional Modulation

Molecular modeling and binding assays have been employed to understand how benzamide derivatives interact with specific receptors. Studies on D2-like dopamine (B1211576) receptors have shown that substituents on the benzamide ring of ligands can indirectly influence interactions with the receptor's transmembrane helices, thereby affecting binding affinity. nih.gov

In a different context, computational docking and molecular dynamics simulations have been used to characterize the interactions of N-methylbenzamide derivatives, such as the synthetic opioid U-47700, with mu- and kappa-opioid receptors. researchgate.netnih.gov These studies help elucidate the molecular basis for a ligand's selectivity and functional activity at a specific receptor. researchgate.netnih.gov

Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antioxidant Mechanisms in Non-Clinical Models)

While the primary focus of research has been on anticancer applications, the broader biological activities of this compound class are also of interest.

Modulation of Inflammatory Pathways (In Vitro)

The reviewed scientific literature did not provide specific data regarding the direct modulation of inflammatory pathways or antioxidant mechanisms by 2,4-dimethyl-N-phenylbenzamide in non-clinical models. However, given that enzymes like FAK and certain kinases are involved in inflammatory signaling, the inhibitory action of benzamide derivatives on these targets suggests a potential, though not yet directly explored, role in modulating inflammation.

In Vitro Antioxidant Properties of 2,4-dimethyl-N-phenylbenzamide Remain Uncharacterized

A thorough review of scientific literature reveals a notable absence of research specifically investigating the in vitro antioxidant mechanisms and free radical scavenging activity of the chemical compound 2,4-dimethyl-N-phenylbenzamide. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, are commonly employed to evaluate the ability of compounds to neutralize free radicals. mdpi.comnanobioletters.commdpi.comresearchgate.net These tests measure the capacity of a substance to donate a hydrogen atom or an electron to a stable radical, leading to a measurable change, often in color, which indicates antioxidant potential. mdpi.comnih.gov

While the broader class of N-phenylbenzamide and benzamide derivatives has been a subject of interest in medicinal chemistry for various biological activities, including antimicrobial and anticonvulsant properties, specific data on the antioxidant capacity of the 2,4-dimethyl substituted variant is not available in the reviewed literature. nanobioletters.comnih.govnih.gov For instance, studies on other related structures, such as 2,4-dimethylbenzoylhydrazones, have shown some potential in DPPH and superoxide (B77818) radical scavenging assays, but these findings cannot be directly extrapolated to 2,4-dimethyl-N-phenylbenzamide due to structural differences. mdpi.comnih.govresearchgate.net

Consequently, there are no detailed research findings, data tables, or established antioxidant mechanisms to report for 2,4-dimethyl-N-phenylbenzamide's ability to scavenge free radicals in an in vitro setting. The scientific community has not yet published studies that would provide the necessary data, such as IC₅₀ values from DPPH or ABTS assays, to populate a data table or to elaborate on its specific mechanisms of antioxidant action. Further experimental investigation is required to determine if 2,4-dimethyl-N-phenylbenzamide possesses any significant antioxidant or free radical scavenging properties.

Advanced Analytical and Methodological Considerations in 2,4 Dimethyl N Phenylbenzamide Research

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing powerful means for separating, identifying, and quantifying the components of a mixture. For a compound such as 2,4-dimethyl-N-phenylbenzamide, both high-performance liquid chromatography and gas chromatography-mass spectrometry are central to ensuring its purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For N-phenylbenzamide derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach. The purity of these compounds is often determined by calculating the area normalization of the main peak in the chromatogram. nih.gov

A typical HPLC method for an N-phenylbenzamide derivative might employ a C18 column, which contains a nonpolar stationary phase. researchgate.net The separation is achieved by using a polar mobile phase, with the elution order being dependent on the hydrophobicity of the compounds. A gradient or isocratic elution can be utilized, often consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or a buffer solution (e.g., sodium acetate) to control the pH and improve peak shape. researchgate.netoup.com Detection is commonly performed using a UV detector, as the aromatic rings in 2,4-dimethyl-N-phenylbenzamide provide strong chromophores. researchgate.net For instance, related N-phenylbenzamide derivatives are detected at wavelengths such as 254 nm or 260 nm. nih.govresearchgate.net

The following table outlines a hypothetical HPLC method for the purity assessment of 2,4-dimethyl-N-phenylbenzamide, based on methods developed for analogous compounds. nih.govresearchgate.net

| Parameter | Value/Condition |

| Column | ODS (C18), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 10mM Sodium Acetate (B1210297) Buffer (pH 5.0) (50:50, v/v) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 20 µL |

| Purity Standard | >95% by area normalization |

This table is a representative example based on published methods for related compounds and may require optimization for 2,4-dimethyl-N-phenylbenzamide.

Method validation according to International Conference on Harmonisation (ICH) guidelines would be necessary to ensure the method is precise, linear, and accurate for its intended purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for the analysis of volatile and semi-volatile compounds. In the context of 2,4-dimethyl-N-phenylbenzamide, GC-MS serves two primary roles: confirming the identity and purity of the compound and identifying any volatile or thermally labile impurities. nih.gov

For analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column (e.g., a low-bleed VF-5ms column) carried by an inert gas. researchgate.net The temperature of the GC oven is typically programmed to increase over time, allowing for the separation of compounds with different boiling points. nih.gov

Upon exiting the column, the separated components enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. nih.govresearchgate.net The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The mass spectrum of the parent compound, benzanilide (B160483), shows characteristic peaks at m/z 197 (molecular ion), 105 (benzoyl cation), and 77 (phenyl cation). nih.gov Similar fragmentation would be expected for 2,4-dimethyl-N-phenylbenzamide, which can be used to confirm its structure.

Furthermore, GC-MS is the method of choice for detecting and quantifying residual volatile solvents from the synthesis process, which are common impurities in pharmaceutical substances. nih.gov

| Parameter | Value/Condition |

| GC Column | Agilent J&W VF-5ms (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp 100°C, ramp at 25°C/min to 350°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detector | Quadrupole or Ion Trap Mass Analyzer |

| Mass Range | m/z 50-600 |

This table is a representative example based on published methods for related compounds and may require optimization for 2,4-dimethyl-N-phenylbenzamide. nih.gov

Thermal Analysis Techniques for Phase Behavior and Stability (Excluding Basic Properties)

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful for characterizing the phase behavior and thermal stability of organic compounds like 2,4-dimethyl-N-phenylbenzamide.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. rsc.org A DSC thermogram plots heat flow against temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks.

For complex organic molecules, including N-phenylbenzamide derivatives, DSC can reveal complex phase behaviors, such as polymorphism and the formation of liquid crystalline phases. rsc.orgresearchgate.net The initial heating scan can show the melting point of the as-synthesized material. Subsequent cooling and reheating cycles can provide information on its crystallization behavior and the stability of different polymorphic forms. researchgate.net For example, studies on benzanilide-based liquid crystal dimers show distinct peaks for transitions between crystalline, smectic, nematic, and isotropic liquid phases. rsc.org While 2,4-dimethyl-N-phenylbenzamide is not reported as a liquid crystal, DSC is crucial for identifying its melting point and assessing if different crystalline forms exist, which can have significant implications for its physical properties.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. researchgate.net The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. nih.gov

Studies on the thermal degradation of related aromatic polyamides and other benzanilides show that decomposition often occurs in multiple steps. nih.govnorthwestern.edu For instance, the thermal analysis of fenbendazole, a benzimidazole (B57391) derivative, shows a multi-step decomposition involving the loss of specific fragments at different temperature ranges. nih.gov The pyrolysis of N-phenylbenzamide itself yields products like aniline (B41778) and benzonitrile, indicating the cleavage of the amide bond and other C-N and C-C bonds. northwestern.eduaun.edu.eg A TGA analysis of 2,4-dimethyl-N-phenylbenzamide would likely reveal its decomposition onset temperature and the number of decomposition stages, providing insight into its thermal stability. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net

| Thermal Event | Expected Temperature Range (°C) | Observation |

| Melting (DSC) | ~150-250 | Endothermic Peak |

| Decomposition (TGA) | >200 | Multi-step weight loss |

This table provides hypothetical ranges for 2,4-dimethyl-N-phenylbenzamide based on the behavior of similar benzanilide structures. Actual values would need to be determined experimentally.

Electrochemical Properties and Redox Behavior

The study of the electrochemical properties of a molecule like 2,4-dimethyl-N-phenylbenzamide involves investigating its ability to be oxidized or reduced. Techniques such as cyclic voltammetry (CV) are employed to probe this redox behavior. researchgate.net CV measures the current that develops in an electrochemical cell as the potential is varied.

Research on N-phenylbenzamide analogs and other related nitrogen-containing aromatic compounds indicates that they can undergo electrochemical reactions. researchgate.netmdpi.com The oxidation and reduction potentials are influenced by the substituents on the aromatic rings. For example, the electrochemical oxidation of N-substituted-4-piperidone curcumin (B1669340) analogs, which also contain phenyl rings, is an irreversible, diffusion-controlled process. mdpi.com The presence of electron-donating or electron-withdrawing groups on the phenyl rings alters the potential at which these processes occur.

For 2,4-dimethyl-N-phenylbenzamide, the two methyl groups on one phenyl ring are electron-donating, which would likely make it easier to oxidize compared to the unsubstituted N-phenylbenzamide. The redox process could involve the nitrogen atom of the amide linkage or the π-electron systems of the aromatic rings. A CV experiment would reveal the potentials at which oxidation and reduction occur and whether these processes are reversible or irreversible. This information is valuable for understanding the molecule's electronic structure and its potential role in electron transfer reactions.

Application as Biochemical Probes or Tracers

A comprehensive review of available scientific literature reveals a notable absence of studies detailing the application of 2,4-dimethyl-N-phenylbenzamide as a biochemical probe or tracer. While the broader class of N-phenylbenzamide derivatives has been investigated for various biological activities, including potential anticancer and antiparasitic properties, specific research into the use of the 2,4-dimethyl substituted variant in tracer or probe-based biochemical assays is not documented in the reviewed sources.

Biochemical probes and tracers are essential tools in molecular biology and pharmacology, designed to possess specific properties that allow for the tracking and visualization of biological processes. These properties often include the presence of a reporter group, such as a fluorescent or radioactive isotope, which is not inherent to the core structure of 2,4-dimethyl-N-phenylbenzamide. The synthesis of derivatives of N-phenylbenzamide for other biological activity studies has been reported, but these modifications have not been aimed at creating biochemical probes. For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Similarly, other research has focused on N-phenylbenzamide derivatives as potential inhibitors of the mitochondrial permeability transition pore and as agents targeting kinetoplastid parasites. nih.govnih.gov

The development of a compound as a biochemical probe typically involves structural modifications to incorporate a detectable label, a process that has not been described for 2,4-dimethyl-N-phenylbenzamide in the existing literature. Therefore, no data tables or detailed research findings on its application in this specific context can be provided.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to 2,4-Dimethyl-N-Phenylbenzamide and its Derivatives

Research into 2,4-dimethyl-N-phenylbenzamide has primarily centered on its use as a foundational structure for the development of novel derivatives with a range of biological activities. The core scaffold of N-phenylbenzamide is a recurring motif in the design of molecules intended to interact with biological systems.

A significant area of investigation has been the synthesis of imidazole-based N-phenylbenzamide derivatives, which have demonstrated notable anticancer properties. For instance, certain derivatives have shown efficacy against various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7), with IC50 values indicating potent activity. nih.gov